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Compound of Interest

Compound Name: Benzyl alcohol-OD

Cat. No.: B15570300 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

deuterated form of Benzyl alcohol, specifically Benzyl alcohol-OD (C₆H₅CH₂OD). The

replacement of the hydroxyl proton with a deuterium atom induces characteristic shifts in its

spectral properties, which are invaluable for structural elucidation and isotopic labeling studies

in drug development and various chemical research fields. This document presents a detailed

analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, alongside the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from the ¹H NMR, ¹³C NMR, IR, and

Mass Spectra of Benzyl alcohol and the expected data for Benzyl alcohol-OD.

Table 1: ¹H NMR Spectroscopic Data
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Proton

Assignment

Benzyl Alcohol

(C₆H₅CH₂OH)C
hemical Shift
(δ) ppm

Benzyl Alcohol-

OD

(C₆H₅CH₂OD)E
xpected
Chemical Shift
(δ) ppm

Multiplicity Integration

C₆H₅- ~7.2-7.4 ~7.2-7.4 Multiplet 5H

-CH₂- ~4.6 ~4.6 Singlet 2H

-OH
Variable

(typically ~2.4)
Signal Absent Singlet 1H

Note: The chemical shift of the -OH proton in Benzyl alcohol is highly dependent on

concentration, solvent, and temperature due to hydrogen bonding.

Table 2: ¹³C NMR Spectroscopic Data
Carbon Assignment Chemical Shift (δ) ppm

C1 (C-CH₂OD) ~141

C2, C6 (ortho) ~128.5

C3, C5 (meta) ~127.5

C4 (para) ~127

-CH₂OD ~65

Note: The ¹³C NMR spectrum is not significantly affected by the deuteration of the hydroxyl

group.

Table 3: IR Spectroscopic Data
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Vibrational Mode

Benzyl Alcohol

(C₆H₅CH₂OH)Frequ
ency (cm⁻¹)

Benzyl Alcohol-OD

(C₆H₅CH₂OD)Expec
ted Frequency
(cm⁻¹)

Intensity

O-H Stretch ~3400-3300 Signal Absent Strong, Broad

O-D Stretch Signal Absent ~2500-2400 Strong, Broad

C-H Stretch

(Aromatic)
~3100-3000 ~3100-3000 Medium-Weak

C-H Stretch (Aliphatic) ~2950-2850 ~2950-2850 Medium

C=C Stretch

(Aromatic)
~1600, ~1495, ~1450 ~1600, ~1495, ~1450 Medium-Weak

C-O Stretch ~1200-1000 ~1200-1000 Strong

C-H Bend (Aromatic) ~740, ~700 ~740, ~700 Strong

Table 4: Mass Spectrometry Data

Ion

Benzyl Alcohol

(C₆H₅CH₂OH)m
/z

Benzyl Alcohol-

OD

(C₆H₅CH₂OD)E
xpected m/z

Relative

Intensity
Fragment

[M]⁺ 108 109 Moderate Molecular Ion

[M-H]⁺ 107 108 High [C₆H₅CHO]⁺

[M-H₂O]⁺ 90 - Low [C₇H₆]⁺

[M-HDO]⁺ - 90 Low [C₇H₆]⁺

[C₆H₅]⁺ 77 77 High Phenyl Cation

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of Benzyl alcohol-OD are provided

below.
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Preparation of Benzyl alcohol-OD
For spectroscopic analysis, Benzyl alcohol-OD can be readily prepared by isotopic exchange.

Materials: Benzyl alcohol, Deuterium oxide (D₂O, 99.8 atom % D), anhydrous magnesium

sulfate or sodium sulfate.

Procedure:

In a small vial, dissolve a sample of Benzyl alcohol in an excess of D₂O.

Stir the mixture vigorously for 10-15 minutes to allow for H/D exchange at the hydroxyl

position.

Separate the organic layer. For more complete exchange, this process can be repeated

with fresh D₂O.

Dry the resulting Benzyl alcohol-OD over an anhydrous drying agent (e.g., MgSO₄ or

Na₂SO₄).

The sample is now ready for NMR, IR, and MS analysis.

NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: Dissolve 5-10 mg of Benzyl alcohol-OD in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds,

and 8-16 scans.

The absence of the broad singlet corresponding to the -OH proton confirms the successful

deuteration.
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¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters include a 45-degree pulse width, a relaxation delay of 2-5 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128 or

more).

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

Neat Liquid: Place a drop of neat Benzyl alcohol-OD between two salt plates (e.g., NaCl

or KBr) to form a thin film.

Solution: Alternatively, dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄)

in an IR cell.

Data Acquisition:

Record a background spectrum of the empty salt plates or the solvent-filled cell.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

The spectrum should be ratioed against the background to obtain the absorbance or

transmittance spectrum of the sample.

Look for the characteristic broad O-D stretching band around 2500-2400 cm⁻¹ and the

disappearance of the O-H stretch.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS)

for sample introduction and separation.
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Sample Preparation: Dilute the Benzyl alcohol-OD sample in a volatile solvent (e.g.,

dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

GC-MS Analysis:

Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS

system.

GC Conditions: Use a suitable capillary column (e.g., a nonpolar DB-5ms column) and a

temperature program to separate the analyte from any impurities. A typical program might

start at 50°C and ramp to 250°C.

MS Conditions: Electron ionization (EI) at 70 eV is commonly used. The mass analyzer is

scanned over a mass range of m/z 35-200.

Data Analysis: Identify the molecular ion peak at m/z 109 and analyze the fragmentation

pattern to confirm the structure.

Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural

elucidation of a chemical compound like Benzyl alcohol-OD.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b15570300?utm_src=pdf-body
https://www.benchchem.com/product/b15570300?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570300?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis

Data Interpretation

Structural Elucidation

Benzyl alcohol-OD Sample

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Chemical Shifts
Coupling Constants

Integration

Functional Groups
(O-D, C-O, C=C)

Molecular Weight
Fragmentation Pattern

Confirmed Structure:
Benzyl alcohol-OD

Click to download full resolution via product page

To cite this document: BenchChem. [Spectroscopic Analysis of Benzyl Alcohol-OD: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15570300#spectroscopic-data-for-benzyl-alcohol-od-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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